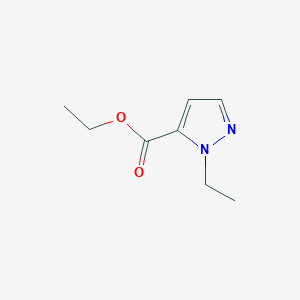

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Applied Chemistry

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a cornerstone in the fields of organic synthesis and applied chemistry. bldpharm.comresearchgate.net The pyrazole ring is a versatile scaffold found in a multitude of compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. bldpharm.comresearchgate.netchem47.com

In medicine, the pyrazole nucleus is a key structural feature in numerous established drugs, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. chem47.com In agriculture, pyrazole derivatives are utilized as effective herbicides, insecticides, and fungicides. bldpharm.com The utility of these compounds stems from their unique electronic properties and the ability to engage in various chemical transformations, allowing for the synthesis of complex molecular architectures. nih.gov

Overview of Pyrazole-5-Carboxylate Chemistry

Within the extensive family of pyrazole derivatives, pyrazole-5-carboxylates are characterized by a carboxylate group at the 5-position of the pyrazole ring. This functional group significantly influences the molecule's reactivity and provides a convenient handle for further chemical modifications. The synthesis of the pyrazole-5-carboxylate core can be achieved through various synthetic routes, often involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.

A key feature of N-unsubstituted pyrazole-5-carboxylates, such as ethyl 1H-pyrazole-5-carboxylate, is their susceptibility to N-alkylation. The alkylation of the pyrazole ring can lead to the formation of two possible regioisomers, with the substituent attaching to either the N1 or N2 position. google.com The regioselectivity of this reaction is a critical aspect of their chemistry and is often influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions. nih.gov This derivatization is a powerful tool for modulating the physicochemical and biological properties of the resulting molecules. researchgate.net

Research Context and Importance of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This compound (CAS Number: 1007460-78-7) is a specific N-alkylated pyrazole-5-carboxylate. bldpharm.comfluorochem.co.uk As an N-ethyl substituted derivative of ethyl 1H-pyrazole-5-carboxylate, its importance in research lies in its role as a building block for the synthesis of more complex molecules. The introduction of the ethyl group at the N1 position can alter properties such as solubility, lipophilicity, and metabolic stability compared to its unsubstituted parent compound.

The synthesis of this specific compound has been documented, for instance, through the esterification of 1-ethyl-1H-pyrazole-5-carboxylic acid. googleapis.comgoogle.com In a typical procedure, 1-ethyl-1H-pyrazole-5-carboxylic acid is treated with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid, and the mixture is heated to reflux to drive the reaction to completion. googleapis.comgoogle.com This method provides a direct route to obtaining this compound, which can then be used in subsequent synthetic steps. Its utility has been noted in patent literature, highlighting its role as an intermediate in the preparation of compounds with potential therapeutic applications, such as inhibitors of PI3-kinase. googleapis.comgoogle.com

The study of such specific derivatives contributes to the broader understanding of structure-activity relationships within the pyrazole class of compounds, allowing researchers to fine-tune molecular properties for various applications.

Chemical Compound Information

| Compound Name |

| This compound |

| 1-ethyl-1H-pyrazole-5-carboxylic acid |

| Ethanol |

| Sulfuric acid |

| Ethyl 1H-pyrazole-5-carboxylate |

| PI3-kinase |

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1007460-78-7 |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-7(5-6-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOWGAJUPXXLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Ethyl 1h Pyrazole 5 Carboxylate and Analogues

Classical Cyclocondensation Approaches

Cyclocondensation reactions are foundational in pyrazole (B372694) synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. These methods are valued for their straightforwardness and use of readily available starting materials.

A primary and widely employed method for synthesizing pyrazole-5-carboxylates is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates, a two-step process is often used. The first step involves a Claisen condensation between diethyl oxalate (B1200264) and a substituted acetophenone (B1666503) in the presence of a base like sodium ethoxide. This reaction forms a 2,4-diketocarboxylic ester intermediate (e.g., ethyl 2,4-dioxo-4-phenylbutanoate). nih.gov

In the second step, this diketoester intermediate is reacted with a hydrazine, such as ethylhydrazine, typically in a solvent like glacial acetic acid. The condensation proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to yield the pyrazole ring. nih.gov The use of an N-alkylhydrazine, such as ethylhydrazine, directly installs the alkyl group at the N1 position of the pyrazole ring. The regioselectivity of this reaction is a key consideration, as two isomeric products can potentially form. The reaction conditions and the nature of the substituents on the diketoester can influence which isomer is favored.

Table 1: Synthesis of Pyrazole Carboxylates via Diketoester Cyclocondensation nih.gov

| Diketone Precursor | Hydrazine | Solvent | Product |

|---|---|---|---|

| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine hydrate | Glacial Acetic Acid | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate |

| Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate | Hydrazine hydrate | Glacial Acetic Acid | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |

| Ethyl 2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoate | Hydrazine hydrate | Glacial Acetic Acid | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate |

The reaction of unsymmetrical β-enamino diketones with hydrazines provides a regioselective route to polysubstituted pyrazoles. organic-chemistry.org Enaminodiketones can be prepared from 1,3-dicarbonyl compounds and serve as versatile synthons. The reaction with a substituted hydrazine, like ethylhydrazine, can lead to two possible regioisomers. However, the regiochemical outcome can be effectively controlled. organic-chemistry.org

Strategic modifications to the enaminodiketone structure, combined with the use of a Lewis acid carbonyl activator such as boron trifluoride (BF3), can direct the cyclocondensation to favor one isomer significantly. organic-chemistry.org This control is crucial for the synthesis of specific target molecules like Ethyl 1-ethyl-1H-pyrazole-5-carboxylate. For instance, the cyclocondensation of specific unsymmetrical enaminodiketones with reagents like tert-butylhydrazine (B1221602) hydrochloride has been shown to produce 4-substituted 1H-pyrazole-5-carboxylates with high regioselectivity and in very good yields. organic-chemistry.org

A more contemporary one-pot method involves the cyclization of hydrazone 1,4-dianions with diethyl oxalate to afford pyrazole-5-carboxylates. researchgate.net This approach begins with the formation of a hydrazone from a ketone and a hydrazine. The resulting hydrazone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate a 1,4-dianion.

This highly reactive dianionic intermediate is then quenched with an acylating agent, diethyl oxalate. The subsequent intramolecular cyclization and aromatization lead directly to the formation of the pyrazole-5-carboxylate ring system. researchgate.net This method is efficient and allows for the construction of highly substituted pyrazoles that might be difficult to access through traditional condensation methods. researchgate.net

Catalytic Synthetic Strategies

Catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher efficiency, and greater functional group tolerance. Both metal-based and Lewis acid catalysts have been successfully employed in the synthesis of pyrazole derivatives.

Copper-Catalyzed C-N Bond Formation: Copper catalysts are particularly effective in promoting the formation of C-N bonds, a key step in many pyrazole syntheses. acs.orgacs.org One approach involves the copper-catalyzed aerobic oxidative C(sp2)–H amination, which provides a direct and efficient pathway to pyrazoles under mild conditions. acs.orgacs.org Another versatile copper-catalyzed method involves a relay oxidation strategy where cascade reactions of oxime acetates, amines, and aldehydes lead to the formation of various substituted pyrazoles. rsc.org This process uses an inexpensive copper catalyst and environmentally friendly oxidants. rsc.org Furthermore, copper catalysis can facilitate the coupling of arylboronic acids with N-acylpyrazoles, demonstrating its utility in functionalizing the pyrazole ring. researchgate.net

Palladium-Catalyzed Ring-Opening: Palladium catalysis has enabled novel synthetic routes to pyrazoles through ring-opening reactions. A notable example is the palladium-catalyzed ring-opening of 2H-azirines with hydrazones. thieme-connect.comorganic-chemistry.orgresearchgate.net In this process, the highly strained 2H-azirine ring undergoes cleavage and subsequent reaction with a hydrazone to construct the polysubstituted pyrazole core. thieme-connect.comorganic-chemistry.org The reaction is typically catalyzed by a palladium source such as Pd(OAc)2, often with the addition of an oxidant to improve efficiency. organic-chemistry.org This protocol offers an alternative and powerful method for accessing a wide range of pyrazole derivatives with diverse substitution patterns. researchgate.netdntb.gov.ua

Table 2: Overview of Metal-Catalyzed Pyrazole Syntheses

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Aerobic C(sp2)–H Amination | Mild conditions, high efficiency, practical. | acs.orgacs.org |

| Copper | Relay Oxidation | Inexpensive catalyst, green oxidants, cascade reaction. | rsc.org |

| Palladium (e.g., Pd(OAc)2) | Ring-Opening of 2H-Azirines | Novel route to polysubstituted pyrazoles, wide substrate scope. | thieme-connect.comorganic-chemistry.org |

Lewis acids are effective catalysts for pyrazole synthesis, often by activating carbonyl groups towards nucleophilic attack. acs.orgacs.org

Samarium(III) Chloride (SmCl3): SmCl3 has been utilized in the one-pot synthesis of 3,4,5-substituted pyrazoles. beilstein-journals.org The process involves an SmCl3-catalyzed acylation of β-ketoesters to generate 1,3-diketone intermediates, which then undergo cyclization with hydrazine. The Lewis acid accelerates the reaction by participating in the formation of β-diketonate complexes. beilstein-journals.org

Zinc Chloride (ZnCl2): Zinc chloride is a versatile and widely used Lewis acid catalyst in heterocyclic synthesis. It has been employed in multicomponent reactions to produce complex pyrazole-fused systems such as pyrazolopyridocoumarins. core.ac.uk The synthesis proceeds via a one-pot condensation of 4-hydroxycoumarin, aldehydes, and 1-alkyl-5-aminopyrazoles in the presence of catalytic amounts of ZnCl2. core.ac.uk Additionally, ZnCl2 has been used to catalyze aza-Diels-Alder reactions to prepare pyrazolo[3,4-b]pyridine derivatives. researchgate.net Heterogeneous catalysts, such as silica-supported zinc chloride (SiO2/ZnCl2) and Zeolite A/ZnCl2 nanoparticles, have also been developed for the green synthesis of pyrazolones and pyrazole-1-carbothioamides, respectively, highlighting the adaptability of zinc-based catalysts. ias.ac.insemanticscholar.org

Table 3: Lewis Acid Catalysis in Pyrazole Synthesis

| Lewis Acid | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| SmCl3 | Acylation/Cyclocondensation | β-ketoesters, acylating agents, hydrazines | 3,4,5-substituted pyrazoles | beilstein-journals.org |

| ZnCl2 | Multicomponent Condensation | 4-hydroxycoumarin, aldehydes, 5-aminopyrazoles | Pyrazolopyridocoumarins | core.ac.uk |

| ZnCl2 | Aza-Diels-Alder | Pyrazoylimines, acetylenedicarboxylic acid diethyl ester | Pyrazolo[3,4-b]pyridines | researchgate.net |

| SiO2/ZnCl2 | Multicomponent Condensation | Hydrazine, aldehydes, ethyl acetoacetate | Pyrazolones | ias.ac.in |

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering mild reaction conditions and unique activation pathways. nih.gov This approach has been successfully applied to the synthesis of pyrazole derivatives, providing a green, catalyst-free, and cost-effective protocol.

One notable application involves the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) through the reaction of substituted aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one. nih.gov This reaction proceeds efficiently under visible light irradiation at room temperature without the need for a catalyst, demonstrating high functional group tolerance and providing excellent yields. nih.gov The use of visible light as a clean energy source avoids the need for heating and reduces waste. nih.gov

Furthermore, organic photoredox catalysis enables transformations that are otherwise challenging. For instance, 2,4,6-triphenylpyrrolium tetrafluoroborate, an inexpensive organic photocatalyst, can be used for the nucleophilic aromatic substitution (SNAr) of unactivated fluoroarenes with pyrazole derivatives. rsc.org This method allows for the formation of N-aryl pyrazoles under mild conditions. Another innovative approach utilizes photoredox catalysis for the direct decarboxylative C–N coupling of carboxylic acids with various nitrogen nucleophiles, including pyrazoles. acs.org This reaction employs an iodine(III) reagent to generate carbocation intermediates from aliphatic carboxylic acids, which then couple with the pyrazole nitrogen. acs.org

Heterogeneous and Reusable Catalysts (e.g., Bi2O3/ZrO2, Magnetic Ionic Liquids, Sulfonated Amorphous Carbon)

The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry, aiming to simplify product purification, minimize waste, and reduce costs. Several such catalytic systems have proven effective for the synthesis of pyrazole-5-carboxylate analogues.

Bi2O3/ZrO2

Bismuth oxide loaded on zirconia (Bi₂O₃/ZrO₂) has been established as a highly efficient, reusable, and environmentally benign heterogeneous catalyst. nih.govnih.gov Prepared by a simple wet impregnation method, this catalyst has demonstrated excellent activity in the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally related to pyrazole-5-carboxylates. nih.govresearchgate.netrsc.org The reactions proceed under mild room temperature conditions in green solvents like ethanol (B145695), with short reaction times (around 20 minutes) and excellent yields (91-98%). nih.govresearchgate.net The catalyst's superiority is attributed to its high surface area and active catalytic sites. rsc.org A key advantage of the Bi₂O₃/ZrO₂ catalyst is its ease of recovery and reusability for up to six cycles without a significant loss of activity, making the process atom-efficient and cost-effective. nih.govnih.gov

| Catalyst Loading | Reaction Time (min) | Yield (%) | Reference |

| 1% Bi₂O₃/ZrO₂ | 20 | 85 | rsc.org |

| 2.5% Bi₂O₃/ZrO₂ | 20 | 98 | nih.govrsc.org |

| 5% Bi₂O₃/ZrO₂ | 20 | 91 | rsc.org |

Magnetic Ionic Liquids

Ionic liquids (ILs) have gained attention as green solvents and catalysts due to their low volatility and high thermal stability. ias.ac.in When combined with magnetic nanoparticles, they form highly effective and easily recoverable catalysts. Novel magnetic catalysts based on ionic liquids have been designed for pyrazole synthesis. One such example is a yolk-shell structured magnetic mesoporous organosilica supporting an ionic liquid/Cu complex (YS-Fe₃O₄@PMO/IL-Cu). frontiersin.org This nanocatalyst has been successfully used for the synthesis of pyranopyrazoles under ultrasonic irradiation, demonstrating high efficiency and selectivity. frontiersin.org

Another example is an ionic-liquid-based nano-magnetic solid acid catalyst (Fe₃O₄@SiO₂@(CH₂)₃NH@CC@Imidazole@SO₃H⁺Cl⁻). tandfonline.comresearchgate.net This catalyst facilitates the synthesis of pyrano[2,3-c]pyrazole derivatives in high yields (up to 98%) and short reaction times. researchgate.net The key advantage of these magnetic catalysts is their straightforward separation from the reaction mixture using an external magnet, allowing for repeated use without significant loss of catalytic activity. frontiersin.orgresearchgate.net

Sulfonated Amorphous Carbon

Amorphous carbon-supported sulfonic acid (AC-SO₃H) represents a new generation of low-cost, non-toxic, stable, and highly active solid acid catalysts. nih.govrsc.org These materials are prepared through the incomplete carbonization of biomass like rice husks, followed by sulfonation. nih.gov The presence of -SO₃H groups enhances the surface properties and catalytic activity, making it more effective than sulfuric acid in certain applications. rsc.org AC-SO₃H has been successfully employed in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.govrsc.org This method is advantageous due to its mild, room temperature conditions, short reaction times, and operational simplicity. rsc.org

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their atom economy, efficiency, and simplicity. rsc.org One-pot syntheses, which involve sequential reactions in a single vessel without isolating intermediates, offer similar advantages. These strategies are particularly well-suited for constructing complex heterocyclic systems like pyrazole-5-carboxylates.

Consecutive Three-Component Reactions for Pyrazole-5-carboxylates

Three-component reactions provide a modular and efficient route to variously substituted pyrazoles. A common strategy involves the in-situ generation of a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine derivative. nih.gov For example, SmCl₃-catalyzed acylation of β-ketoesters can produce 1,3-diketones that readily cyclize with hydrazine to form 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org

Another powerful three-component approach involves a Sonogashira coupling concatenated with cyclocondensation. In this method, a (hetero)aryl iodide is coupled with an alkyne, such as propynal diethylacetal, followed by in-situ acetal (B89532) cleavage and subsequent cyclocondensation with hydrazine hydrochloride. semanticscholar.org This one-pot procedure efficiently yields 3-(hetero)aryl-1H-pyrazoles. semanticscholar.org Fluorinated pyrazole-5-carboxylates have also been synthesized via a three-component reaction where 2,2,2-trifluoroethanol (B45653) serves as both a reactant and a solvent. nih.govbeilstein-journals.org

Four-Component One-Pot Reactions

Four-component reactions (4CRs) offer an even higher degree of convergence for the rapid assembly of complex molecules. The synthesis of pyranopyrazoles, which contain a pyrazole-carboxylate-like core, is frequently achieved through a 4CR involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. lew.ro

A variety of catalysts have been employed to promote this transformation, including:

Potassium Phthalimide (PPI): A mild, inexpensive, and recyclable organocatalyst. lew.ro

Bi₂O₃/ZrO₂: A reusable heterogeneous catalyst that works efficiently at room temperature. nih.gov

Citric Acid: A mild and environmentally friendly organocatalyst.

Transition metal-based ionic liquids: Such as [C₄mim][FeCl₄], which act as efficient homogeneous catalysts at room temperature. ias.ac.in

These 4CRs are characterized by their high yields, short reaction times, simple work-up procedures, and adherence to the principles of green chemistry. ias.ac.inlew.ro

| Catalyst | Solvent | Temperature | Yield Range (%) | Reference |

| Potassium Phthalimide | Ethanol | Reflux | High | lew.ro |

| Bi₂O₃/ZrO₂ | Ethanol | Room Temp | 91-98 | nih.gov |

| Citric Acid | Water | 80°C | Good | |

| [C₄mim][FeCl₄] | None | Room Temp | up to 90 | ias.ac.in |

Advanced Synthetic Techniques and Optimization

The synthesis of pyrazole-5-carboxylates has benefited significantly from advanced techniques that enhance reaction rates, improve yields, and promote greener conditions. Optimization of reaction parameters is crucial for maximizing the efficiency of these methods.

Advanced Techniques:

Microwave (MW) Irradiation: Provides rapid heating, leading to dramatically reduced reaction times, cleaner reactions, and often higher yields compared to conventional heating. researchgate.net

Ultrasonic Media: The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. frontiersin.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) minimizes waste, reduces environmental impact, and can simplify product purification. nih.gov This approach has been successfully used in the synthesis of pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles. nih.gov

Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry. The synthesis of multisubstituted 5-amino pyrazoles has been achieved in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a recyclable, water-soluble catalyst. rsc.org

Optimization: Systematic optimization of reaction conditions is key to developing robust synthetic protocols. This typically involves screening various parameters:

Catalyst: Different catalysts, including Lewis acids (SmCl₃), organocatalysts (potassium phthalimide), and heterogeneous catalysts (Bi₂O₃/ZrO₂), are evaluated to find the most active and selective option. nih.govnih.govlew.ro Catalyst loading is also optimized to ensure efficiency while minimizing cost. rsc.org

Solvent: The choice of solvent can profoundly impact reaction outcomes. A range of solvents, from polar aprotic (DMF, DMSO) to protic (ethanol) and green solvents (water), are often tested to find the ideal medium for solubility and reactivity. rsc.orglew.ronih.gov

Temperature: Reactions are conducted at various temperatures, from room temperature to reflux, to balance reaction rate with selectivity and stability of reactants and products. rsc.orgnih.gov

Base/Acid: In many cyclocondensation reactions, the choice and amount of base (e.g., t-BuOK, Cs₂CO₃) or acid can be critical for promoting the desired reaction pathway and achieving high yields. rsc.orgnih.gov

Through the careful application and optimization of these advanced techniques, the synthesis of this compound and its analogues can be achieved with high efficiency, selectivity, and environmental compatibility.

Continuous-Flow Synthesis of Pyrazole Carboxylate Derivatives

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of pyrazole derivatives, offering advantages in safety, scalability, and reaction control. mit.edu This methodology is particularly beneficial for handling potentially hazardous intermediates, such as diazoalkanes, which are often used in pyrazole synthesis. mit.edu

One approach involves a telescoped, multi-step synthesis where sequential reactor modules perform different chemical transformations. mit.edu For instance, a rapid and modular continuous-flow synthesis of highly functionalized fluorinated pyrazoles has been developed. mit.edu This system mediates diazoalkane formation and subsequent [3+2] cycloaddition in sequential reactor coils. mit.edu By reacting diazoalkanes with various alkynes, such as ethyl propiolate, this setup can produce 3-substituted pyrazole-5-carboxylates in excellent yields (up to 99%). mit.edu The use of elevated temperatures, safely achievable in flow reactors, can facilitate catalyst-free cycloadditions. mit.edu

Another continuous-flow strategy involves the 1,3-dipolar cycloaddition of vinylidene keto ester intermediates with hydrazine derivatives. mdpi.com This method has been shown to produce pyrazole-4-carboxylate derivatives with good to very good yields (62–82%) and excellent regioselectivities (up to 98:2). mdpi.comresearchgate.net Furthermore, a flow chemistry approach for synthesizing 3,5-disubstituted pyrazoles utilizes a sequential copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. rsc.org The synthesis of 1,4-disubstituted pyrazoles from sydnones and terminal alkynes using silica-supported copper catalysts has also been successfully adapted to continuous-flow conditions. mdpi.comresearchgate.net

Table 1: Examples of Continuous-Flow Synthesis of Pyrazole Carboxylates

| Reactants | Method | Product Type | Yield | Reference |

|---|---|---|---|---|

| Fluorinated amines, Alkynes (e.g., ethyl propiolate) | In situ diazoalkane formation and [3+2] cycloaddition | 3-Trifluoromethyl pyrazole-5-carboxylates | 48-99% | mit.edu |

| Vinylidene keto ester intermediates, Hydrazine derivatives | 1,3-dipolar cycloaddition | Pyrazole-4-carboxylates | 62-82% | mdpi.com |

| Sydnones, Terminal alkynes | Silica-supported copper-catalyzed cycloaddition | 1,4-Disubstituted pyrazoles | 18-100% | mdpi.com |

Regiocontrolled Synthesis of Pyrazole-5-carboxylates

A primary challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the frequent formation of a mixture of regioisomers. blucher.com.br Consequently, developing regiocontrolled or regiospecific methods to selectively synthesize the 1,5-isomer (pyrazole-5-carboxylate) is of significant interest.

One effective strategy involves the cyclocondensation reaction of unsymmetrical enaminodiketones with specific hydrazine derivatives. organic-chemistry.org The reaction of enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine in ethanol has been shown to yield a single regioisomer, the pyrazole-5-carboxylate, in high yields (73–94%) without the need for chromatographic separation. organic-chemistry.org In contrast, using phenylhydrazine (B124118) or unsubstituted hydrazine under similar conditions results in regioisomeric mixtures. organic-chemistry.org

Another powerful methodology for regiocontrol utilizes (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones as the 1,3-dicarbonyl equivalent. nih.govacs.org The reaction's selectivity is dictated by the nature of the hydrazine used. nih.gov

Using free arylhydrazines in a solvent like methanol (B129727) leads exclusively to the formation of the 1,5-regioisomer (e.g., methyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylates) in good yields (52–83%). nih.govacs.org

Using arylhydrazine hydrochlorides , conversely, directs the reaction to produce the 1,3-regioisomer as the sole product. nih.govacs.org

This switch in regioselectivity provides a robust, protecting-group-free protocol to access either isomer selectively. nih.govacs.org The synthesis of 5-aryl-3-trifluoromethyl pyrazoles has also been achieved via a silver-catalyzed reaction of N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com

Reaction Parameter Optimization (e.g., Temperature Gradients, Solvent Systems, Catalyst Loading)

Optimizing reaction parameters is crucial for maximizing the yield and purity of pyrazole carboxylates. Key variables include the choice of solvent, catalyst, and reaction temperature.

In the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the solvent system plays a significant role. mdpi.com Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been found to be more effective than commonly used polar protic solvents like ethanol, leading to high yields (59% to 98%) at room temperature. mdpi.comnih.gov

Temperature is another critical factor. During the optimization of a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was observed that increasing the reaction temperature to 60 °C improved the product yield. mdpi.com However, further increasing the temperature led to a decrease in yield, indicating an optimal temperature range for the reaction. mdpi.com

The choice and loading of the catalyst are also pivotal. For multicomponent reactions that produce pyrazole derivatives, various catalysts have been explored to improve efficiency. researchgate.net For instance, in a one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles, the amount of CuFe2O4 nanocatalyst was optimized to achieve high product yields in short reaction times. researchgate.net Similarly, in an acid-catalyzed N-alkylation of pyrazoles, various Brønsted acids were screened, with camphorsulfonic acid being identified as an effective catalyst. mdpi.com

Table 2: Optimization of Parameters in Pyrazole Synthesis

| Parameter | Condition/Reagent | Observation | Reference |

|---|---|---|---|

| Solvent | N,N-dimethylacetamide (DMAc) vs. Ethanol | DMAc provided higher yields (59-98%) at room temperature for the synthesis of 1-aryl-pyrazoles. | mdpi.com |

| Temperature | Reaction temperature raised to 60 °C | Yield improved, but decreased at temperatures above 60 °C. | mdpi.com |

| Catalyst | Camphorsulfonic acid | Identified as an effective Brønsted acid catalyst for N-alkylation of pyrazoles. | mdpi.com |

Derivatization and Functionalization Strategies for this compound Scaffolds

Once the pyrazole-5-carboxylate core is synthesized, it can be further modified to create a diverse range of analogues. Key strategies include N-alkylation to introduce substituents on the ring nitrogen, transformation of the ester group, and substitution at other positions on the pyrazole ring.

N-Alkylation and Introduction of Diverse N-Substituents

The introduction of an ethyl group at the N1 position of a pyrazole ester, or the introduction of other diverse substituents, is a fundamental derivatization step. Several methods have been developed to achieve regioselective N-alkylation.

A common and effective method involves reacting the NH-pyrazole with an alkylating agent in the presence of a base. researchgate.net For example, using potassium carbonate (K2CO3) in a solvent like DMSO facilitates regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net A catalyst-free Michael reaction has also been developed for the N1-alkylation of 1H-pyrazoles, providing excellent yields (>90%) and high regioselectivity (N1/N2 > 99.9:1). acs.orgsemanticscholar.org This protocol is suitable for producing di-, tri-, and tetra-substituted pyrazoles bearing functional groups like esters, bromo, nitro, and nitrile. researchgate.netacs.org

Other methods include phase transfer catalysis, which can be performed without solvent to obtain high yields of N-alkylpyrazoles. researchgate.net Additionally, a Brønsted acid-catalyzed method using trichloroacetimidate (B1259523) electrophiles provides an alternative route that avoids strong bases or high temperatures. mdpi.com This method is effective for introducing benzylic, phenethyl, and benzhydryl groups onto the pyrazole nitrogen. mdpi.com

Transformation of the Ester Group (e.g., Hydrolysis to Carboxylic Acid)

The ethyl ester group at the C5 position of the pyrazole ring is a versatile handle for further functionalization. A primary transformation is its hydrolysis to the corresponding carboxylic acid. This conversion is typically achieved under basic or acidic conditions.

While specific literature on the hydrolysis of this compound was not detailed in the provided sources, the general principles of ester hydrolysis are applicable. In one study, a trichloroacetyl group on a pyrazole derivative was selectively hydrolyzed to a carboxylic acid without affecting an adjacent ester group, demonstrating that selective transformations are possible. organic-chemistry.org This implies that standard hydrolysis conditions (e.g., using aqueous sodium hydroxide (B78521) or lithium hydroxide followed by acidic workup) would be effective for converting the ethyl ester to the carboxylic acid. The resulting pyrazole-5-carboxylic acid is a key intermediate for synthesizing amides, other esters, or for use in coupling reactions.

Modifications at Other Positions of the Pyrazole Ring (e.g., Nitration, Reduction)

The pyrazole ring itself can be functionalized at its carbon atoms, most commonly at the C4 position, which is often susceptible to electrophilic substitution.

Nitration: The introduction of a nitro group onto the pyrazole ring is a common modification. nih.gov Nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) has been reported to result in nitration at the C4 position. mdpi.compreprints.org Using fuming nitric acid can lead to additional nitration on other parts of the molecule, such as an N-phenyl substituent. mdpi.compreprints.org The presence of nitro groups increases the density and nitrogen content of the molecule. nih.gov

Reduction: Following nitration, the nitro group can be reduced to an amino group, providing a valuable synthetic intermediate. For example, the reduction of an azido (B1232118) group to an amino group on a pyrazole ring has been observed during a redox disproportionation reaction. mdpi.compreprints.org This amino group can then serve as a starting point for synthesizing fused heterocyclic systems or other derivatives. mdpi.compreprints.org For instance, 4-amino-pyrazole-3-carboxylic esters are known intermediates in the synthesis of bioactive compounds. mdpi.compreprints.org

Chemical Reactivity and Transformations of Ethyl 1 Ethyl 1h Pyrazole 5 Carboxylate Derivatives

Functional Group Interconversions on the Ester and Pyrazole (B372694) Ring

Conversion of Carboxylic Acid to Amide, Ester, and Urea (B33335) Derivatives

A common and synthetically useful transformation of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate involves its initial hydrolysis to the corresponding carboxylic acid, 1-ethyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid serves as a key intermediate for the synthesis of a variety of amide, ester, and urea derivatives.

The synthesis of amide derivatives is typically achieved by activating the carboxylic acid, for example, with thionyl chloride (SOCl₂) or a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. This straightforward amidation reaction provides access to a wide range of N-substituted 1-ethyl-1H-pyrazole-5-carboxamides. While specific examples for the 1-ethyl derivative are not extensively documented, the general reactivity of pyrazole carboxylic acids suggests this is a high-yielding and versatile transformation. nih.gov

Similarly, ester derivatives can be prepared through Fischer esterification of the carboxylic acid with various alcohols under acidic catalysis, or by reacting the acid chloride with an alcohol. This allows for the introduction of different alkyl or aryl groups at the ester position, thereby modifying the steric and electronic properties of the molecule.

The formation of urea derivatives often proceeds from a 5-aminopyrazole precursor, which can be synthesized from the corresponding carboxylic acid via a Curtius, Hofmann, or Schmidt rearrangement. The resulting 5-amino-1-ethyl-1H-pyrazole can then react with isocyanates or carbamoyl (B1232498) chlorides to yield pyrazolyl-ureas. These urea derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other biologically active agents.

| Starting Material | Reagents | Product Class | Reference |

| 1-ethyl-1H-pyrazole-5-carboxylic acid | SOCl₂, then R¹R²NH | Amide | nih.gov |

| 1-ethyl-1H-pyrazole-5-carboxylic acid | R'OH, H⁺ | Ester | General Knowledge |

| 5-amino-1-ethyl-1H-pyrazole | R'NCO | Urea | General Knowledge |

Ring Annulation and Heterocyclic Fusion Reactions

The pyrazole ring of this compound can serve as a building block for the construction of fused bicyclic and polycyclic heterocyclic systems. These ring annulation reactions are crucial for generating novel molecular scaffolds with diverse pharmacological properties.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with a wide range of biological activities, can be achieved from pyrazole precursors. A common strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, 5-amino-1-ethyl-1H-pyrazole can be condensed with diethyl malonate or a similar β-ketoester. The initial condensation is followed by a cyclization reaction, often under acidic or thermal conditions, to afford the pyrazolo[3,4-b]pyridine core. The reaction of 5-aminopyrazoles with various imines has also been shown to be an effective method for constructing this fused ring system. researchgate.net The substitution pattern on the resulting pyridine (B92270) ring can be controlled by the choice of the 1,3-dicarbonyl component. cdnsciencepub.combeilstein-journals.orgnih.gov

| Pyrazole Precursor | Reagent | Fused Heterocycle | Key Reaction Type | Reference |

| 5-Amino-1-ethyl-1H-pyrazole | Diethyl malonate derivative | Ethyl 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Condensation/Cyclization | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated ketone | 1H-Pyrazolo[3,4-b]pyridine | Michael Addition/Cyclization | nih.gov |

Formation of Pyrazolo[4,3-d]pyrimidine Derivatives

Pyrazolo[4,3-d]pyrimidines represent another important class of fused heterocycles with significant biological activities, including kinase inhibition. The synthesis of these compounds often starts from a suitably functionalized pyrazole. A common approach involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole core. For example, a 4-amino-1-ethyl-1H-pyrazole-5-carboxamide could be cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to yield the pyrazolo[4,3-d]pyrimidin-7-one. Alternatively, a 4-cyano-5-aminopyrazole can be utilized as a precursor, where the amino and cyano groups participate in the formation of the fused pyrimidine ring upon reaction with appropriate reagents. nih.govunisi.it

Cyclization to Pyrazolo[1,5-a]researchgate.netnih.govdiazepin-4-ones and Related Systems

The synthesis of seven-membered rings fused to the pyrazole core, such as pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones, has been reported through intramolecular cyclization strategies. A general approach involves the N-alkylation of a pyrazole-5-carboxylate with a haloalkylamine derivative. For instance, ethyl 1H-pyrazole-5-carboxylate can be alkylated with a protected 2-bromoethylamine. Subsequent deprotection of the amine and intramolecular amidation leads to the formation of the fused diazepinone ring system. A regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which can then be treated with amines to induce ring-opening and direct cyclization to pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones, has also been developed. nih.gov

Investigation of Electron-Withdrawing Effects from the Ester Group on Reactivity

The ester group at the 5-position of the pyrazole ring in this compound exerts a significant electron-withdrawing effect. This electronic influence modulates the reactivity of the pyrazole ring towards both electrophilic and nucleophilic attack.

The electron-withdrawing nature of the carboxylate group deactivates the pyrazole ring towards electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The electron density of the pyrazole ring is reduced, making it less susceptible to attack by electrophiles. Consequently, harsher reaction conditions may be required to achieve electrophilic substitution compared to an unsubstituted pyrazole ring.

Conversely, the electron-withdrawing ester group can activate the pyrazole ring towards nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. This effect is more pronounced if there are leaving groups present on the ring. The reduced electron density facilitates the addition of nucleophiles to the ring system. While the pyrazole ring itself is generally electron-rich and not highly susceptible to nucleophilic aromatic substitution, the presence of a strong electron-withdrawing group like an ester can alter this reactivity profile.

| Reaction Type | Effect of Ester Group | Rationale |

| Electrophilic Aromatic Substitution | Deactivating | Reduces electron density of the pyrazole ring. |

| Nucleophilic Aromatic Substitution | Activating (if leaving group is present) | Reduces electron density, making the ring more susceptible to nucleophilic attack. |

Spectroscopic Characterization and Structural Elucidation of Ethyl 1 Ethyl 1h Pyrazole 5 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Ethyl 1-ethyl-1H-pyrazole-5-carboxylate and its analogues, ¹H, ¹³C, and ¹⁵N NMR are particularly insightful.

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between neighboring protons.

For This compound , the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group at the 1-position of the pyrazole (B372694) ring, the ethyl group of the ester moiety, and the protons on the pyrazole ring itself. The N-ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. Similarly, the ester ethyl group would show a quartet and a triplet. The two protons on the pyrazole ring at positions 3 and 4 would appear as doublets due to mutual coupling.

Interactive Data Table: ¹H NMR Data for Selected Pyrazole Carboxylate Analogues

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | - | Signals corresponding to the pyrazole ring protons, the ethyl ester group, and the substituted phenyl ring were observed, confirming the structure. nih.gov |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | - | Characteristic peaks for the pyrazole and substituted aromatic protons, along with the ethyl ester signals, were identified. nih.gov |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | Spectral data available, though specific shifts are not detailed in the provided abstract. nih.gov |

| 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | - | ¹H NMR spectrum is available for this related compound, which would show signals for the N-ethyl group, the methyl group, and the pyrazole proton. chemicalbook.com |

| 3-Ethyl-1H-pyrazole-5-carboxylic acid | - | The ¹H NMR spectrum would be characterized by signals from the C-ethyl group and the pyrazole ring proton. chemicalbook.com |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different types of carbon atoms.

The ¹³C NMR spectrum of This compound is expected to display signals for the two carbons of the N-ethyl group, the two carbons of the ester ethyl group, the carbonyl carbon of the ester, and the three carbons of the pyrazole ring. The chemical shifts of these carbons are influenced by their electronic environment.

Spectroscopic data for related pyrazole derivatives confirms the expected chemical shifts. For example, the structures of various halogenoaminopyrazole derivatives have been confirmed using ¹³C NMR. nih.gov Similarly, ¹³C NMR data is available for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. spectrabase.com

Interactive Data Table: ¹³C NMR Data for Selected Pyrazole Carboxylate Analogues

| Compound | Solvent | Key Chemical Shift (δ) Information |

| Halogenoaminopyrazole Derivatives | - | The structures were confirmed by ¹³C-NMR, indicating distinct signals for the pyrazole ring carbons and any substituents. nih.gov |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Polysol | The ¹³C NMR spectrum is available and would show signals for the pyrazole ring, the phenyl ring, and the ethyl carboxylate group. spectrabase.com |

| 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-[[(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)amino]carbonyl]-, ethyl ester | - | ¹³C NMR data is available for this complex pyrazole derivative. spectrabase.com |

Note: This table summarizes the availability of ¹³C NMR data for analogues. Specific chemical shift values were not provided in the abstracts.

¹⁵N NMR spectroscopy is a valuable tool for studying the nitrogen atoms in a molecule, providing direct information about their electronic structure and chemical environment. The chemical shifts of nitrogen atoms are very sensitive to factors such as hybridization, lone-pair electron availability, and hydrogen bonding.

For This compound , two distinct ¹⁵N signals are expected, one for each of the nitrogen atoms in the pyrazole ring. The N-1 nitrogen, being an N-alkylated pyrrole-type nitrogen, is expected to resonate at a different frequency compared to the N-2 pyridine-type nitrogen.

Studies on NH-pyrazoles have shown that ¹⁵N chemical shifts are significantly influenced by the state of the sample (solid-state vs. solution) and by hydrogen bonding. In solution at low temperatures where tautomerism is frozen, distinct signals for the individual nitrogen atoms can be observed. The chemical shifts of pyrazoles are typically referenced to nitromethane. researchgate.net

General Findings from ¹⁵N NMR Studies of Pyrazoles:

The ¹⁵N chemical shifts of pyrazoles are spread over a wide range.

Differences in chemical shifts between the solid state and solution are primarily due to intermolecular hydrogen bonds in the solid state.

Protonation and hydrogen-bonding solvents have a significant effect on ¹⁵N chemical shifts. rsc.org

While a specific ¹⁵N NMR spectrum for this compound was not found, the general principles from studies on other pyrazole derivatives can be applied to predict its spectral characteristics.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, leading to changes in the dipole moment. It is particularly useful for identifying functional groups.

The IR spectrum of This compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, typically in the range of 1700-1750 cm⁻¹. Other expected bands include C-H stretching vibrations for the alkyl groups and the pyrazole ring, C=N and C=C stretching vibrations of the pyrazole ring, and C-O stretching of the ester group.

The structures of newly synthesized ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were confirmed by IR spectroscopy, which showed prominent characteristic peaks. nih.gov The IR spectrum of the related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is also available for comparison. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for Pyrazole Carboxylate Analogues

| Compound | Key IR Absorption Bands (cm⁻¹) | Reference |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Prominent bands confirming the functional groups were observed. nih.gov | nih.gov |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | The gas-phase IR spectrum is available in the NIST WebBook. nist.gov | nist.gov |

| Halogenoaminopyrazole Derivatives | The structures of these compounds were confirmed by IR spectroscopy. nih.gov | nih.gov |

| Ethyl pyridine-4-carboxylate | The FTIR spectrum of this related ester is available for comparison of the ester functional group vibrations. researchgate.net | researchgate.net |

Note: This table highlights the use of IR spectroscopy in the characterization of pyrazole analogues.

Raman spectroscopy is another form of vibrational spectroscopy that detects inelastic scattering of monochromatic light. It provides information about molecular vibrations, rotations, and other low-frequency modes. A change in polarizability is required for a vibrational mode to be Raman active.

The Raman spectrum of This compound would be expected to show bands corresponding to the pyrazole ring vibrations, as well as vibrations of the ethyl and carboxylate groups. Symmetrical vibrations and vibrations of non-polar bonds often give strong Raman signals.

While a specific Raman spectrum for this compound was not found, the Raman spectrum of the parent compound, pyrazole, is available and can serve as a reference for the characteristic ring vibrations. chemicalbook.com The application of Raman spectroscopy in the study of pyrazole derivatives is also noted in the literature, often in conjunction with other spectroscopic techniques and computational studies. nih.gov

Reference Data: Raman Spectrum of Pyrazole

| Compound | Key Raman Features | Reference |

| Pyrazole | The Raman spectrum provides information on the fundamental vibrational modes of the pyrazole ring. chemicalbook.com | chemicalbook.com |

Note: This information serves as a foundational reference for the expected Raman spectral features of pyrazole-containing compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. For pyrazole derivatives, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions of the pyrazole ring and the carbonyl group of the ester. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the nature of substituents on the pyrazole ring.

In a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a related pyrazole derivative, the experimental UV-Vis absorption bands were observed at 301 nm in dichloromethane (B109758) (DCM) and 303 nm in dimethyl sulfoxide (B87167) (DMSO). physchemres.org Theoretical calculations for this compound predicted the first singlet state at approximately 314 nm in the gas phase and around 320 nm in both DCM and DMSO. physchemres.org These absorptions are attributed to HOMO-LUMO electronic transitions. physchemres.org For this compound, similar electronic transitions are expected, with the precise λmax values being influenced by the electronic effects of the N-ethyl and the C5-carboxylate groups. The pyrazole core's aromaticity and the presence of the conjugated ester functionality are the primary chromophores responsible for its UV-Vis absorption profile.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound and its analogues, various mass spectrometric techniques are employed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For instance, in the characterization of novel pyrazole-coumarin and pyrazole-quinoline chalcones, HRMS was utilized to confirm their structures. researchgate.net For this compound (C₈H₁₂N₂O₂), the theoretical exact mass would be calculated, and the experimental HRMS value is expected to be in very close agreement, typically within a few parts per million (ppm). This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing for their analysis without significant fragmentation. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode or a deprotonated molecule [M-H]⁻ in the negative ion mode. nih.gov This technique is widely used in the characterization of pyrazole derivatives. researchgate.net For this compound, the ESI-mass spectrum in positive ion mode would be expected to show a prominent peak corresponding to the [M+H]⁺ ion, confirming its molecular weight. Tandem mass spectrometry (MS/MS) experiments can be further performed on this ion to induce fragmentation and gain structural information.

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate revealed a monoclinic crystal system with the space group P2₁/c. aip.org In this analogue, the ethoxycarbonyl group was found to be slightly twisted from the plane of the pyrazole ring. aip.org The crystal packing was stabilized by intermolecular C-H···O hydrogen bonds. aip.org Similarly, in the crystal structure of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring was essentially planar and the crystal packing was consolidated by pairs of intermolecular C—H⋯O hydrogen bonds, forming centrosymmetric dimers. nih.gov It is plausible that this compound would also exhibit a planar pyrazole ring and engage in similar intermolecular hydrogen bonding interactions in the solid state, influencing its crystal packing.

| Compound | Crystal System | Space Group | Key Structural Features |

| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/c | Slightly twisted ethoxycarbonyl group, C-H···O hydrogen bonds |

| Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | Not specified | Not specified | Planar pyrazole ring, C-H···O hydrogen bonds forming dimers |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition.

The synthesis and characterization of novel pyrazole derivatives, such as a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, routinely employ elemental analysis to confirm the proposed structures. nih.gov For this compound, with the molecular formula C₈H₁₂N₂O₂, the theoretical elemental composition would be calculated as follows:

Carbon (C): 56.46%

Hydrogen (H): 7.11%

Nitrogen (N): 16.46%

Oxygen (O): 19.98%

Experimental results from elemental analysis are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, thereby confirming the successful synthesis and purity of the target compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 56.46 |

| Hydrogen (H) | 7.11 |

| Nitrogen (N) | 16.46 |

| Oxygen (O) | 19.98 |

Advanced Research Applications and Chemical Utility of Pyrazole Carboxylates Excluding Direct Medical/biological Activity

Role as Ligands in Transition Metal Coordination Chemistry

Pyrazole (B372694) carboxylates are effective ligands in transition metal coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen) that can bind to metal centers. mdpi.comnih.gov The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group offer various coordination modes, including terminal, bridging, and chelating, which facilitates the construction of diverse metal-organic compounds with fascinating structural topologies. mdpi.commdpi.com

The coordination of pyrazole-based ligands with transition metals like Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), and Cadmium (Cd) has been extensively studied. mdpi.commdpi.comunibo.it These interactions can lead to the formation of discrete mononuclear or dinuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. unibo.itacs.orgworktribe.com For instance, the reaction of copper(II) monocarboxylates with pyrazole in protic solvents can yield mono- or dinuclear species, alongside tri- or hexanuclear derivatives based on a triangular [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ fragment. acs.org

The specific structure of the resulting coordination compound is influenced by factors such as the metal ion, the substituents on the pyrazole and carboxylate moieties, and the reaction conditions. unibo.itworktribe.com These metal-organic structures are stabilized by various non-covalent interactions, including hydrogen bonding, anion–π, π–π, and C–H⋯π interactions, which play a crucial role in their supramolecular assembly. mdpi.com The resulting complexes and coordination polymers have potential applications in fields like catalysis and materials science. mdpi.com

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Resulting Structure | Reference |

|---|---|---|---|

| Co(II), Ni(II) | Pyrazole-based ligands | Coordination compounds with self-assembled architectures | mdpi.com |

| Cu(II) | Pyrazole and Monocarboxylates | Mono-, di-, tri-, and hexanuclear complexes; 1D or 3D coordination polymers | unibo.itacs.org |

| Zn(II), Cd(II) | 1H-Indazole-6-carboxylic acid | Double-chain (Zn) and 3D network (Cd) coordination polymers | mdpi.com |

Intermediates and Building Blocks in Complex Organic Synthesis

Pyrazole carboxylates, including ethyl 1-ethyl-1H-pyrazole-5-carboxylate, are valuable building blocks in organic synthesis. benthamdirect.comscite.ai Their inherent chemical functionalities—the aromatic pyrazole core and the reactive carboxylate group—allow for a wide range of chemical transformations. They serve as versatile synthons for constructing more complex molecular architectures and hybrid systems. nih.govbenthamdirect.com

One of the primary uses of pyrazole carboxylates is in the synthesis of pyrazole-carboxamides and pyrazole-carboxylic acids, which are themselves powerful building blocks for novel structures. benthamdirect.com The synthesis of the pyrazole ring itself can be achieved through various methods, such as the 1,3-dipolar cycloaddition of diazo compounds with alkynes or α-methylene carbonyl compounds. nih.gov For example, a one-pot procedure for synthesizing pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds. nih.gov

Furthermore, pyrazole carboxylates can be functionalized through N-alkylation, allowing for the introduction of various substituents onto the pyrazole ring. This strategy has been used to synthesize novel amino acid-like building blocks by coupling alkyl pyrazolecarboxylates with other heterocyclic systems. researchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used in coupling reactions to build larger molecules. researchgate.net These synthetic routes highlight the utility of pyrazole carboxylates as foundational structures for accessing a diverse range of complex organic molecules. nih.gov

Development of Scaffolds for Agrochemicals (Focus on Chemical Design and Synthetic Accessibility)

The pyrazole ring is a key structural motif in modern agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netrhhz.net Pyrazole carboxylates serve as crucial intermediates in the synthesis of these active ingredients. The chemical design of pyrazole-based agrochemicals often focuses on modifying the substituents on the pyrazole ring to optimize biological activity, selectivity, and physicochemical properties. acs.org

Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, a related compound, is a key intermediate in the synthesis of tebufenpyrad, a pyrazole acaricide and insecticide. google.com The synthesis of such intermediates is a critical aspect of agrochemical development. For instance, methods have been developed for the synthesis of 1-alkyl-pyrazole-5-carboxylic acid esters by reacting 2,4-diketocarboxylic acid esters with N-alkyl hydrazines, although this can produce isomeric mixtures. google.com More environmentally friendly methods are also being explored, such as using non-toxic dimethyl carbonate as a methylating agent instead of highly toxic dimethyl sulfate. google.com

The structure-activity relationship (SAR) is a guiding principle in the design of new agrochemicals. rhhz.netacs.org By systematically altering the groups attached to the pyrazole carboxylate scaffold, chemists can fine-tune the compound's properties. For example, in the search for new succinate (B1194679) dehydrogenase inhibitors (SDHIs) for crop protection, pyrazole-4-carboxamide derivatives are designed and synthesized based on bioisosteric replacement and scaffold-hopping strategies. acs.org The accessibility of various substituted pyrazole carboxylates makes them ideal starting points for creating large libraries of compounds for screening and optimization in agrochemical research. researchgate.net

Applications in Materials Science (e.g., Luminescent Agents, Fluorescent Materials, Semiconductors, Liquid Crystals, Organic Light-Emitting Diodes)

The unique photophysical properties of pyrazole derivatives have led to their application in materials science. royal-chem.com Specifically, certain pyrazole carboxylate derivatives and their metal complexes exhibit fluorescence and luminescence, making them suitable for use in various optical materials. mdpi.comnih.gov

Coordination polymers constructed from pyrazole carboxylate ligands and d¹⁰ metal ions like Zn(II) and Cd(II) are known to yield strong photoluminescent emissions. mdpi.com The filled d-orbitals of these metals prevent fluorescence quenching through d-d transitions, allowing for ligand-centered π-π* electronic transitions that result in luminescence. mdpi.com For example, coordination polymers based on 1H-indazole-6-carboxylic acid (a fused pyrazole-benzene system) and Zn(II) or Cd(II) show strong emissive properties, suggesting potential applications in photochemical or electroluminescent devices. mdpi.com

Terbium(III) complexes synthesized with pyrazole-containing ligands can exhibit intense green luminescence characteristic of the Tb³⁺ ion. mdpi.com These luminescent metal-organic frameworks (Ln-MOFs) are being explored as fluorescent probes for sensing applications. mdpi.com The synthetic versatility of the pyrazole scaffold allows for the design of molecules with specific electronic and photophysical properties, such as high quantum yields and good photostability, which are desirable for bioimaging and other materials science applications. nih.gov Furthermore, pyrazole derivatives are used in the development of materials like conductive polymers and as intermediates for synthetic dyes. royal-chem.comdyestuffintermediates.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid |

| 1H-Indazole-6-carboxylic acid |

| 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |

| 1-methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester |

| 2,4-diketoheptanecarboxylic acid ethyl ester |

| 2,4-dioxo pentanecarboxylic acid ethyl ester |

| 3(5)-Methyl-5(3)-ethoxycarbonylpyrazole |

| 3-Ethoxycarbonyl-5-methylpyrazole |

| 3-ethyl-5-pyrazolecarboxylate |

| 3-methylpyrazole-5-carboxylic acid ethyl ester |

| 4-chloro-2-methoxybenzoic acid |

| ampicillin |

| celecoxib |

| chloramphenicol |

| Dehydroacetic acid |

| diethyl oxalate (B1200264) |

| dimethyl carbonate |

| dimethyl sulfate |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |

| Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates |

| This compound |

| ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate |

| ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate |

| Ethyl 1H-pyrazole-5-carboxylate |

| Ethyl 2-Ethyl-5-Methylpyrazole-3-Carboxylate |

| Ethyl 3-ethyl-1H-pyrazole-5-carboxylate |

| ethyl 3-ethyl-5-pyrazolecarboxylate |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate |

| ethyl 5-methyl-1H-pyrazole-3-carboxylate |

| Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |

| Ethyl-2,4-dioxo-4- phenyl butanoate |

| ethyl α-diazoacetate |

| fluconazole |

| hydrazine (B178648) |

| imidacloprid |

| levofloxacin |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| norfloxacin |

| ofloxacin |

| o-phenylenediamine |

| pyraclostrobin |

Future Directions and Emerging Research Trends for Ethyl 1 Ethyl 1h Pyrazole 5 Carboxylate

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, has traditionally relied on established methods such as the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. mdpi.com However, future research is actively moving towards more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov Researchers are likely to explore one-pot, three-component couplings of compounds like 1,3-dicarbonyls, diazo compounds, and aldehydes to construct the polysubstituted pyrazole core with high yields. organic-chemistry.org

Novel Catalytic Systems: The use of innovative catalysts is a major trend. This includes heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, which are non-toxic, thermally stable, and easily separable from the reaction mixture, facilitating simpler workups and catalyst recycling. mdpi.com The development of methods using ionic liquids or deep eutectic solvents as both catalyst and reaction medium is also a promising avenue. mdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Applying this technology to the synthesis of this compound could streamline its production.

| Synthetic Approach | Key Advantages | Potential Catalyst/Reagent |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.govorganic-chemistry.org | Diazo compounds, 1,3-dicarbonyls. organic-chemistry.org |

| Heterogeneous Catalysis | Catalyst reusability, simple workup, cost-effective. mdpi.com | Nano-ZnO, Amberlyst-70, Montmorillonite K10. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. mdpi.comresearchgate.net | Acetic acid in water. mdpi.com |

| Ultrasonic Irradiation | Enhanced reaction rates, mild conditions. researchgate.net | Magnetic nano-[CoFe2O4] catalyst. researchgate.net |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insight

To fully harness the potential of this compound and its derivatives, a profound understanding of their structural, electronic, and reactive properties is essential. The integration of advanced analytical and computational methods is critical for gaining these insights.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for studying pyrazole derivatives. researchgate.netresearchgate.net Future research will likely employ DFT to predict molecular structures, vibrational frequencies (FT-IR and Raman), and electronic properties (UV-Vis spectra) of this compound. nih.gov These theoretical calculations, when correlated with experimental data, provide a detailed picture of the molecule's behavior and reactivity. researchgate.net Molecular dynamics (MD) simulations can further offer insights into its stability and interactions in different environments, such as in aqueous solutions. researchgate.net

Advanced NMR and Mass Spectrometry: While standard ¹H and ¹³C NMR are routine, advanced techniques like 2D NMR (COSY, HSQC, HMBC) will be used to unambiguously confirm the structure of new, more complex derivatives. High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas with high precision. researchgate.netrsc.org

Single-Crystal X-ray Diffraction: For definitive structural elucidation of new solid derivatives, single-crystal X-ray diffraction remains the gold standard. This technique provides precise information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding intermolecular interactions. researchgate.netnih.gov

| Technique | Information Gained | Application Area |

| Density Functional Theory (DFT) | Molecular structure, spectroscopic properties, reactivity. researchgate.net | Guiding synthesis, interpreting experimental data. researchgate.net |

| Molecular Dynamics (MD) | Stability in solution, intermolecular interactions. researchgate.net | Understanding behavior in biological or material systems. |

| 2D NMR Spectroscopy | Unambiguous structural confirmation, proton-carbon connectivity. rsc.org | Characterization of novel, complex derivatives. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing. researchgate.net | Definitive proof of structure for new solid compounds. |

Design and Synthesis of Chemically Diverse Derivatives for Specific Applications

This compound is a valuable intermediate, particularly in the field of medicinal chemistry. Patents have identified it as a building block for the synthesis of benzpyrazole derivatives that act as inhibitors of PI3 kinases, which are important targets in cancer therapy. google.comgoogleapis.com Future research will undoubtedly build on this foundation.

The primary focus will be on using the pyrazole scaffold to create libraries of new compounds for biological screening. The synthetic strategy would involve modifying the core structure of this compound, for instance, by hydrolyzing the ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse range of amides. ciac.jl.cn

Emerging applications for such derivatives include:

Kinase Inhibitors: Continuing the line of research from existing patents, new derivatives will be designed as potential inhibitors for other kinases implicated in diseases like cancer and inflammatory disorders. rsc.orggoogle.com

Antimicrobial Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial and antibiofilm activity. nih.govresearchgate.net New compounds derived from this compound will be synthesized and tested against various bacterial and fungal strains.

Agrochemicals: The pyrazole ring is a component of several commercial pesticides and herbicides. Research may explore new derivatives for their potential use in crop protection.

Development of Environmentally Benign Approaches in Synthesis and Derivatization

The principles of green chemistry are becoming increasingly integral to synthetic organic chemistry. Future research on this compound and its derivatives will emphasize the development of environmentally benign methodologies that minimize waste, avoid hazardous substances, and reduce energy consumption. researchgate.net

Key green approaches to be explored include:

Aqueous Synthesis: Using water as a solvent is a primary goal of green chemistry. thieme-connect.com Developing synthetic protocols that proceed efficiently in aqueous media, perhaps using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction, is a significant area of interest. thieme-connect.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by using microwave irradiation or simply grinding the reactants together at room temperature, represents an ideal green method that eliminates solvent waste entirely. researchgate.nettandfonline.com

Use of Bio-based Catalysts: Exploring the use of biodegradable and renewable catalysts, such as α-Casein, for synthesizing pyrazole derivatives is an emerging trend that aligns with sustainability goals. researchgate.net

These sustainable practices not only reduce the environmental impact of chemical synthesis but can also lead to safer and more economical processes. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-ethyl-1H-pyrazole-5-carboxylate, and what are the critical parameters influencing yield and purity?

- Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives (e.g., substituted phenylhydrazines) under reflux in ethanol, followed by alkylation to introduce the ethyl group at the pyrazole nitrogen. Critical parameters include reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) ensures high purity . Side reactions, such as over-alkylation, are minimized by controlling reaction time and using phase-transfer catalysts.

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

- Answer :

- ¹H NMR : Peaks for the ethyl ester group (δ ~4.3 ppm, quartet for CH₂; δ ~1.3 ppm, triplet for CH₃) and pyrazole protons (δ ~6.5–7.5 ppm, depending on substitution). The N-ethyl group appears as a triplet (δ ~1.4 ppm) and quartet (δ ~4.0 ppm).

- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ ~160–165 ppm, while pyrazole ring carbons appear at δ ~100–150 ppm.

- IR : Strong absorption bands for C=O (1730–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹).

These data are cross-validated with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry research?